molecular formula C24H19Cl2NO4 B1428292 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1260614-80-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

Cat. No. B1428292
CAS RN: 1260614-80-9
M. Wt: 456.3 g/mol
InChI Key: VKWVAMUOEUIASD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme-Catalyzed Peptide Bond Formation

This compound has been used in experiments involving thermolysin, a non-specific endoprotease, to catalyze the peptide bond formation between Fmoc-F and several dipeptides or amino acid esters in a reversible manner. This application is significant in the pharmaceutical industry for drug synthesis and design .

Influence on Supramolecular Nanostructure Morphology

The introduction of methyl groups onto the α carbons of Fmoc-dipeptides, including Fmoc-2,5-Dichloro-L-Phenylalanine, can markedly influence the morphology of the supramolecular nanostructure. This has implications for nanotechnology and materials science, where control over nanostructure morphology is essential .

Hydrogel Formation Mechanism Study

The self-assembly process of Fmoc-2,5-Dichloro-L-Phenylalanine to form hydrogels has been a subject of study to understand the role of non-covalent interactions. This research helps in deciphering the gel formation mechanism which is crucial for biomedical applications like wound healing and drug delivery .

Mechanism of Action

Target of Action

Fmoc-2,5-Dichloro-L-Phenylalanine is a specialized amino acid derivative used in the field of proteomics research . The primary targets of this compound are proteins that require phenylalanine residues for their structure and function. The 2,5-dichloro substitution on the phenyl ring can potentially alter the protein’s properties, such as its binding affinity, stability, and activity.

Mode of Action

The compound is incorporated into proteins during the process of solid-phase peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during synthesis. It prevents unwanted side reactions, and can be selectively removed when the amino acid needs to be attached to a growing peptide chain .

Pharmacokinetics

The pharmacokinetics of Fmoc-2,5-Dichloro-L-Phenylalanine would largely depend on the specific protein it is incorporated into. Generally, proteins have a complex ADME (Absorption, Distribution, Metabolism, and Excretion) profile, influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transport mechanisms .

Action Environment

The action of Fmoc-2,5-Dichloro-L-Phenylalanine is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as pH, temperature, and the presence of other reactive species can influence the efficiency of the synthesis and the stability of the compound.

properties

IUPAC Name

(2S)-3-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWVAMUOEUIASD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161804
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

CAS RN

1260614-80-9
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260614-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, 2,5-dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

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